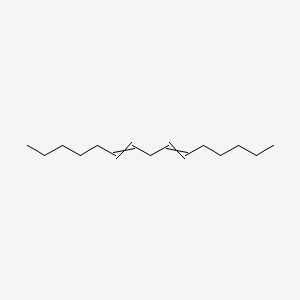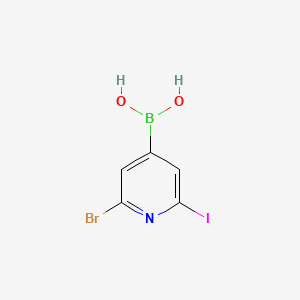![molecular formula C7H6Cl2N2 B14068353 [(2,4-Dichlorophenyl)methylidene]hydrazine CAS No. 102146-49-6](/img/structure/B14068353.png)
[(2,4-Dichlorophenyl)methylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2,4-dichloro-, hydrazone is a chemical compound with the molecular formula C7H6Cl2N2. It is a derivative of benzaldehyde, where the aldehyde group is replaced by a hydrazone group. This compound is known for its applications in various fields, including medicinal chemistry, due to its biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dichloro-, hydrazone typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorobenzaldehyde+Hydrazine→Benzaldehyde, 2,4-dichloro-, hydrazone
The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2,4-dichloro-, hydrazone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using methods such as recrystallization or column chromatography to obtain a high-purity compound .
化学反応の分析
Types of Reactions
Benzaldehyde, 2,4-dichloro-, hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Benzaldehyde, 2,4-dichloro-, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, 2,4-dichloro-, hydrazone involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The compound’s hydrazone group is particularly reactive, allowing it to interact with various molecular targets and pathways .
類似化合物との比較
Similar Compounds
Benzaldehyde, 2,4-dichloro-: The parent compound without the hydrazone group.
Hydrazones of other substituted benzaldehydes: Compounds with different substituents on the benzaldehyde ring.
Uniqueness
Benzaldehyde, 2,4-dichloro-, hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone group, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential biological activity compared to other hydrazones .
特性
CAS番号 |
102146-49-6 |
|---|---|
分子式 |
C7H6Cl2N2 |
分子量 |
189.04 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-4H,10H2 |
InChIキー |
SBHIPXJVXKKBGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)

![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)










